Calcium orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Absorption and Bioavailability:

Calcium orotate is a form of calcium bound to orotic acid. Compared to other calcium supplements, some studies suggest it may have increased bioavailability, meaning the body absorbs a higher percentage of the calcium it contains. This is thought to be due to the orotic acid, which may improve intestinal absorption of calcium []. However, more research is needed to confirm this definitively.

Bone Health:

Other Potential Applications:

There is limited scientific research exploring the use of calcium orotate for other applications beyond bone health. Some studies have investigated its potential effects on:

- Muscle function: Early research suggests that calcium orotate may improve muscle function in individuals with chronic fatigue syndrome, but more research is needed [].

- Cognitive function: Some preliminary studies suggest potential benefits for cognitive function in older adults, but the evidence is weak and requires further investigation [].

Safety and Side Effects:

- Stomach upset

- Constipation

- Diarrhea

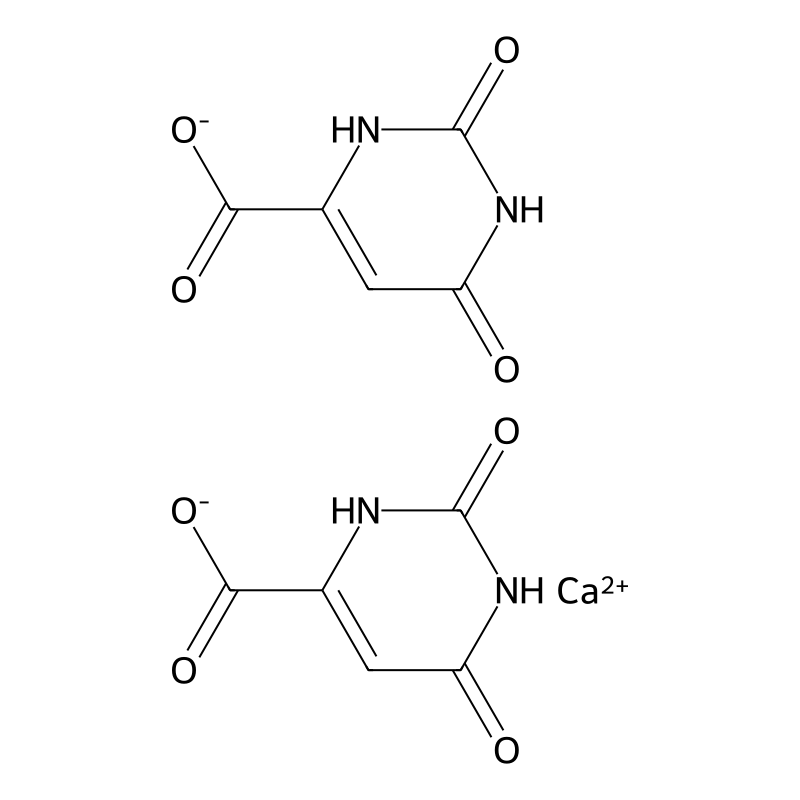

Calcium orotate is a compound formed from the combination of calcium and orotic acid, with the molecular formula C₁₀H₆CaN₄O₈ and a molecular weight of 350.25 g/mol. It is classified as a calcium salt of orotic acid, specifically 4-pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo, calcium salt (2:1) . This compound is gaining attention for its potential health benefits, particularly in enhancing calcium absorption in the body due to the chelation effect of orotic acid .

Calcium orotate can be synthesized through various methods:

- Neutralization Reaction: This involves the reaction of calcium hydroxide with orotic acid in an aqueous solution. The resulting precipitate can be filtered and dried to obtain calcium orotate.

- Crystallization: Calcium orotate can also be obtained through controlled crystallization from a solution containing both calcium ions and orotate ions. This method allows for the purification of the compound .

Calcium orotate is primarily used as a dietary supplement aimed at improving bone health and enhancing calcium bioavailability. Its applications include:

- Nutritional Supplements: It is marketed as a high-bioavailability source of calcium for individuals at risk of osteoporosis or those needing additional calcium intake.

- Pharmaceuticals: Research is ongoing into its potential therapeutic uses in conditions related to calcium deficiency and metabolic disorders .

Calcium orotate may interact with various medications and substances:

- Drug Absorption: Calcium can inhibit the absorption of certain drugs such as bisphosphonates and tetracycline antibiotics. It is recommended to space doses of these medications apart from calcium supplements to avoid reduced efficacy .

- Potential Interactions: Specific interactions have been noted with digoxin and certain phosphate binders, indicating that caution should be exercised when combining these treatments with calcium orotate .

Several compounds are similar to calcium orotate in terms of their function as calcium supplements. Here’s a comparison highlighting their uniqueness:

| Compound | Bioavailability | Calcium Content | Unique Features |

|---|---|---|---|

| Calcium Orotate | 90-95% | 10-11% | High absorption efficiency due to orotic acid |

| Calcium Carbonate | 20-40% | 40% | Requires stomach acid for absorption; less bioavailable |

| Calcium Citrate | 22-49% | 21% | Better tolerated by those with low stomach acid |

| Calcium Gluconate | Moderate | ~9% | Used primarily for acute supplementation in medical settings |

| Calcium Citrate Malate | Variable | ~21% | Combines benefits of citrate and malate for enhanced absorption |

Calcium orotate stands out due to its superior bioavailability and lower gastrointestinal irritation compared to other forms of calcium supplements. This makes it particularly appealing for individuals seeking effective supplementation without adverse digestive effects .